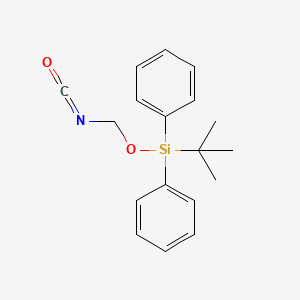
Tert-butyl-(isocyanatomethoxy)-diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-(isocyanatomethoxy)-diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanate group, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(isocyanatomethoxy)-diphenylsilane typically involves the reaction of tert-butyl isocyanate with diphenylsilane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation or chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-(isocyanatomethoxy)-diphenylsilane can undergo several types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isocyanate group typically yields urea derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-(isocyanatomethoxy)-diphenylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl-(isocyanatomethoxy)-diphenylsilane involves its interaction with various molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl isocyanide: Similar in structure but lacks the diphenylsilane moiety.
Diphenylsilane: Lacks the tert-butyl and isocyanate groups.
Phenyl isocyanate: Contains the isocyanate group but lacks the tert-butyl and diphenylsilane moieties.
Uniqueness
Tert-butyl-(isocyanatomethoxy)-diphenylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the tert-butyl and isocyanate groups, along with the diphenylsilane moiety, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C18H21NO2Si |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
tert-butyl-(isocyanatomethoxy)-diphenylsilane |
InChI |
InChI=1S/C18H21NO2Si/c1-18(2,3)22(21-15-19-14-20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,15H2,1-3H3 |
InChI-Schlüssel |
ZLHPOBOWVPKXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


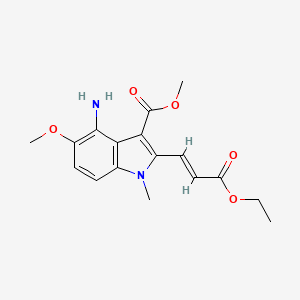
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
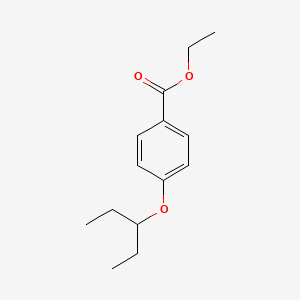
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
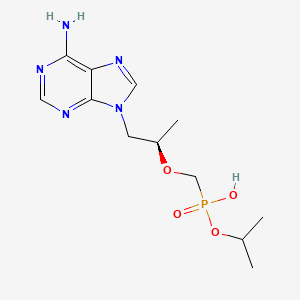
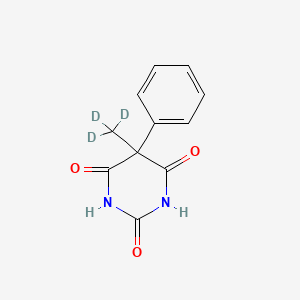
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
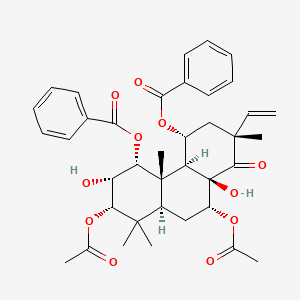
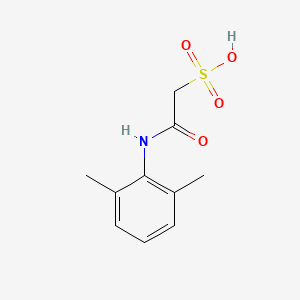
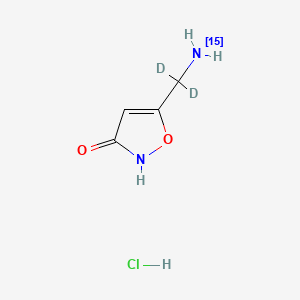
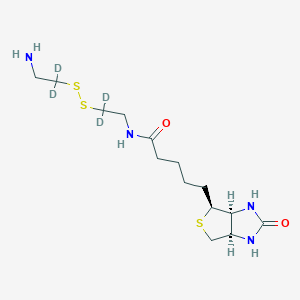
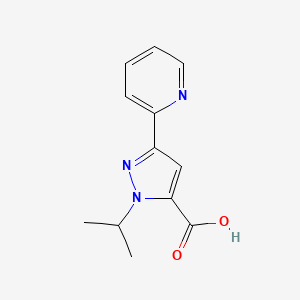
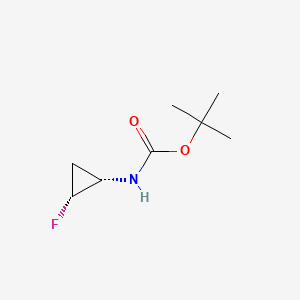
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
